Ethyl 3,5-dioxohexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

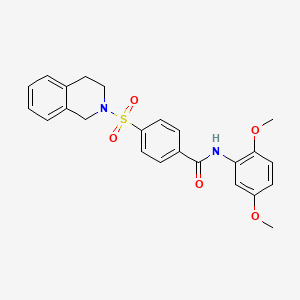

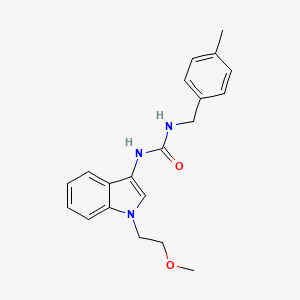

Ethyl 3,5-dioxohexanoate is a chemical compound with the molecular formula C8H12O4 . It is used in various chemical reactions and can be obtained from several suppliers .

Synthesis Analysis

The synthesis of Ethyl 3,5-dioxohexanoate can be achieved through several methods. One such method involves the hydrogenolysis and hydrolysis of diethyl (3-methyl-5-isoxazolyl)malonate . Another method involves a two-step process as described in a patent .

Molecular Structure Analysis

The molecular structure of Ethyl 3,5-dioxohexanoate contains a total of 23 bonds. These include 11 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 2 ketones (aliphatic) .

Chemical Reactions Analysis

The chemical reactions involving Ethyl 3,5-dioxohexanoate are complex and can result in a variety of products. For example, the enzymatic reduction of Ethyl 3,5-dioxohexanoate can result in the formation of almost enantiomerically and diastereomerically pure compounds, introducing two stereogenic centers .

Physical And Chemical Properties Analysis

Ethyl 3,5-dioxohexanoate has a molecular weight of 172.18 . It has a predicted density of 1.087±0.06 g/cm3 . The boiling point is 58-62 °C under a pressure of 0.65 Torr .

Applications De Recherche Scientifique

1. Synthesis of Complex Organic Compounds

Ethyl 3,5-dioxohexanoate serves as a key precursor in the synthesis of complex organic compounds. For instance, it has been employed in the synthesis of Ethyl 2-ethoxycarbonyl-3,5-dioxoiiexanoate, a compound obtained through the hydrogenolysis and hydrolysis of diethyl (3-methyl-5-isoxazolyl)malonate, illustrating its role in intricate chemical synthesis processes (KashimaChoji, MukaiNobuhiro, & TsudaYoshihiko, 1973).

2. Biocatalysis and Stereoselective Reduction

The compound is instrumental in biocatalysis, as seen in studies where diketoreductase from Acinetobacter baylyi ATCC 33305 stereoselectively reduced ethyl-6-(benzyloxy)-3,5-dioxohexanoate to ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate, showcasing its potential in creating advanced intermediates for crucial medications like statin drugs (Xuri Wu, Chen Chen, Nan Liu, & Yijun Chen, 2011).

3. Precursor for N-substituted Compounds

Ethyl 3,5-dioxohexanoate derivatives have been explored for synthesizing N-substituted compounds such as 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. This utilization emphasizes its role in developing compounds with potential pharmaceutical applications (V. Thakur, D. Sharma, & P. Das, 2015).

4. Role in Asymmetric Synthesis

The compound has been used in the asymmetric synthesis of various organic molecules. For example, the hydrogenation of methyl 3,5-dioxohexanoate using specific catalysts has led to the production of anti 3,5-dihydroxyester, a precursor for unsaturated lactones, highlighting its versatility in synthetic organic chemistry (L. Shao, Toshiyuki Seki, H. Kawano, & M. Saburi, 1991).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3,5-dioxohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-12-8(11)5-7(10)4-6(2)9/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOOGSMECVGPOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,5-dioxohexanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2439230.png)

![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2439231.png)

![N-(2-cyclohex-1-en-1-ylethyl)-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2439233.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2439237.png)

![4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2439244.png)